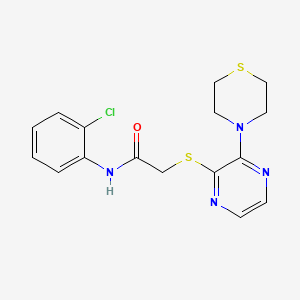
N-(2-chlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H17ClN4OS2 and its molecular weight is 380.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H17ClN4OS2
- Molecular Weight : 380.9 g/mol
- CAS Number : 1226451-23-5
The compound exhibits its biological effects primarily through the inhibition of specific enzymes, particularly carbonic anhydrases (CAs). CAs are crucial for various physiological processes, including acid-base balance and ion transport. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.
Enzyme Inhibition
Recent studies have highlighted the compound's effectiveness as a carbonic anhydrase inhibitor. For instance, it was found that related compounds demonstrated significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The activity was compared to standard inhibitors like acetazolamide, revealing that some derivatives exhibited superior efficacy (Ki values significantly lower than that of acetazolamide) .
| Compound | Ki Value (nM) | Comparison with Acetazolamide |
|---|---|---|
| N-(2-chlorophenyl)-... | 4 | 62 times more active |
| Acetazolamide | 250 | Baseline |
Antimicrobial Activity
In addition to enzyme inhibition, this compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial and fungal cell membranes, inhibiting their growth. This property is particularly beneficial in developing new antimicrobial therapies .
Case Studies and Research Findings
- In Vitro Studies : In vitro experiments have demonstrated that the compound effectively inhibits the growth of various bacterial strains. For example, studies reported a significant reduction in bacterial colony-forming units when treated with the compound at micromolar concentrations .
- Cytotoxicity Assessments : Research indicates that while the compound exhibits potent biological activity, it does not show significant cytotoxicity at therapeutic concentrations. This is crucial for its potential use in clinical settings where safety is paramount .
- Comparative Studies : A comparative theoretical study on similar compounds highlighted that variations in substitution patterns influenced both biological activity and chemical reactivity. This suggests that further modifications to the structure of this compound could enhance its efficacy .
属性
IUPAC Name |
N-(2-chlorophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS2/c17-12-3-1-2-4-13(12)20-14(22)11-24-16-15(18-5-6-19-16)21-7-9-23-10-8-21/h1-6H,7-11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNNMWAATLQEIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













